molecular formula C20H32N2Sn B12331517 Quinazoline, 2-(tributylstannyl)-

Quinazoline, 2-(tributylstannyl)-

Cat. No.: B12331517
M. Wt: 419.2 g/mol
InChI Key: SXQPXRCDDQLABK-UHFFFAOYSA-N
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Description

Quinazoline, 2-(tributylstannyl)- is a heterocyclic organotin compound characterized by a quinazoline core substituted at the 2-position with a tributylstannyl group. The quinazoline framework is electron-deficient, making it an effective electron acceptor in donor-π-acceptor (D-π-A) systems, which are pivotal in photophysical studies and organic electronics . The tributylstannyl moiety serves as a versatile functional group in cross-coupling reactions, particularly Stille couplings, enabling the synthesis of complex π-conjugated systems. This compound is utilized in sequential Sonogashira-Stille reactions to generate derivatives with intramolecular charge transfer (ICT) properties, broadening absorption windows and enhancing Stokes shifts in emission spectra .

Properties

Molecular Formula

C20H32N2Sn

Molecular Weight

419.2 g/mol

IUPAC Name

tributyl(quinazolin-2-yl)stannane

InChI

InChI=1S/C8H5N2.3C4H9.Sn/c1-2-4-8-7(3-1)5-9-6-10-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;

InChI Key

SXQPXRCDDQLABK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 2-(tributylstannyl)- typically involves the stannylation of a quinazoline precursor. One common method is the palladium-catalyzed stannylation of 2-bromoquinazoline using tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group. The reaction conditions often include a solvent like toluene or THF (tetrahydrofuran) and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of Quinazoline, 2-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline oxides, dihydroquinazolines, and various substituted quinazolines .

Mechanism of Action

The mechanism of action of Quinazoline, 2-(tributylstannyl)- depends on its specific application. In medicinal chemistry, quinazoline derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The tributylstannyl group can enhance the compound’s ability to interact with its molecular targets, increasing its potency and selectivity .

Comparison with Similar Compounds

Structural and Reactivity Comparison with Other Stannylated Heterocycles

a. 2-(Tributylstannyl)furan

  • Structure : Furan-based stannyl reagent with a five-membered oxygen heterocycle.
  • Reactivity : Primarily used in Stille couplings due to the electron-rich furan ring, which facilitates oxidative addition with palladium catalysts. In contrast, the electron-deficient quinazoline core in 2-(tributylstannyl)-quinazoline requires milder conditions (e.g., THF at 60°C) for coupling, as seen in one-pot sequential reactions .
  • Applications : Both compounds are employed in synthesizing D-π-A systems, but quinazoline derivatives exhibit broader absorption ranges (λ = 283–400 nm) compared to furan-based analogues, owing to extended conjugation .

b. 2-(Tributylstannyl)-2-propen-1-amine

  • Structure: Aliphatic organotin compound with a propenylamine backbone.
  • Reactivity : Used in allylic stannylation reactions. Unlike the aromatic quinazoline derivative, its reactivity is influenced by the aliphatic chain’s flexibility and amine group’s nucleophilicity.
  • Applications : Primarily serves in allylation reactions, whereas 2-(tributylstannyl)-quinazoline is tailored for aryl-aryl couplings in photophysical materials .

Comparison with Quinazoline Derivatives Bearing Different Substituents

a. 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline

  • Structure: Quinazoline with methylsulfanyl and trichlorophenoxy substituents.
  • Electronic Effects: The methylsulfanyl group is electron-donating, enhancing the quinazoline’s electron density.
  • Applications : Methylsulfanyl derivatives are explored for pesticidal and antimicrobial activities, whereas stannylated quinazolines are specialized for cross-coupling and optoelectronic applications .

b. 6,7-Dimethoxyquinazoline (e.g., Sorafenib analogues)

  • Structure : Quinazoline with methoxy groups at positions 6 and 5.
  • Reactivity : Methoxy groups enhance solubility and hydrogen-bonding interactions (e.g., with Cys919 in kinase inhibitors). The tributylstannyl group, however, prioritizes coupling reactivity over target binding.
  • Applications : Methoxy-substituted quinazolines dominate medicinal chemistry (e.g., kinase inhibitors), while stannylated versions are niche reagents in synthetic chemistry .

Comparative Data Table

Compound Core Structure Key Substituent Reactivity Profile Applications
Quinazoline, 2-(tributylstannyl)- Quinazoline Tributylstannyl Stille coupling, Sonogashira-Stille Photophysical materials, D-π-A systems
2-(Tributylstannyl)furan Furan Tributylstannyl Stille coupling Conjugated polymers
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline Quinazoline Methylsulfanyl, trichlorophenoxy Electrophilic substitutions Antimicrobial agents
6,7-Dimethoxyquinazoline Quinazoline Methoxy Kinase inhibition Anticancer drugs

Research Findings and Key Insights

  • Reactivity in Cross-Couplings: Quinazoline, 2-(tributylstannyl)-, exhibits moderate yields (40–60%) in sequential Sonogashira-Stille reactions, likely due to steric hindrance from the bulky tributylstannyl group . In contrast, smaller stannyl groups (e.g., trimethylstannyl) may improve efficiency but reduce stability.
  • Photophysical Properties: Derivatives of 2-(tributylstannyl)-quinazoline show three distinct UV-Vis absorption bands (283–400 nm), attributed to π→π* transitions and ICT effects. Halogenophenyl substituents (e.g., 5b, 5c) redshift absorption maxima compared to alkyl/arylalkynyl groups .
  • Stability Considerations : Tributylstannyl groups confer air and moisture sensitivity, necessitating inert handling. Methoxy or methylsulfanyl substituents, by contrast, improve stability but limit coupling utility .

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